4-(But-3-YN-1-YL)morpholine

Description

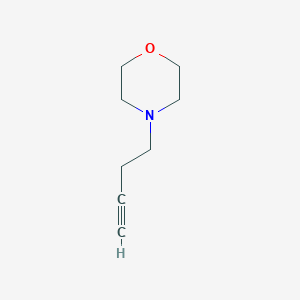

Structure

3D Structure

Properties

IUPAC Name |

4-but-3-ynylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-2-3-4-9-5-7-10-8-6-9/h1H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHZDUJZHRSWFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801311757 | |

| Record name | 4-(3-Butyn-1-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14731-39-6 | |

| Record name | 4-(3-Butyn-1-yl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14731-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Butyn-1-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(but-3-yn-1-yl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(but-3-yn-1-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of an Alkyne-Functionalized Morpholine

4-(but-3-yn-1-yl)morpholine is a heterocyclic compound that incorporates the structurally significant morpholine ring and a terminal alkyne functional group. The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently found in approved drugs and bioactive molecules due to its favorable physicochemical and metabolic properties.[1] It can enhance aqueous solubility and modulate the pharmacokinetic profile of a molecule.[1] The terminal alkyne group makes 4-(but-3-yn-1-yl)morpholine a valuable building block in organic synthesis, particularly in the realm of "click chemistry."[2] This powerful and versatile set of reactions enables the efficient and specific formation of new carbon-heteroatom bonds, making it a cornerstone of modern drug discovery, chemical biology, and materials science. This guide provides a comprehensive overview of the known and predicted physicochemical properties, synthesis, and potential applications of 4-(but-3-yn-1-yl)morpholine.

Chemical Identity and Structure

Figure 1: 2D structure of 4-(but-3-yn-1-yl)morpholine.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-(but-3-yn-1-yl)morpholine |

| CAS Number | 14731-39-6[2] |

| Molecular Formula | C₈H₁₃NO[3] |

| InChI | InChI=1S/C8H13NO/c1-2-3-4-9-5-7-10-8-6-9/h1H,3-8H2[3] |

| InChIKey | UQHZDUJZHRSWFK-UHFFFAOYSA-N[3] |

| SMILES | C#CCCN1CCOCC1[3] |

Physicochemical Properties

Table 2: Physicochemical Data

| Property | Value | Source/Method |

| Molecular Weight | 139.19 g/mol | Calculated |

| Monoisotopic Mass | 139.09972 Da | PubChemLite (Predicted)[3] |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available | |

| pKa (of conjugate acid) | ~7.5 - 8.5 (Estimated) | Based on morpholine (pKa ~8.4) |

| XlogP | 0.5 | PubChemLite (Predicted)[3] |

-

Rationale for pKa Estimation: The pKa of the conjugate acid of morpholine is approximately 8.4. The butynyl substituent is not expected to have a strong electronic effect on the basicity of the morpholine nitrogen. Therefore, the pKa of 4-(but-3-yn-1-yl)morpholine is likely to be in a similar range.

-

Implications of XlogP: The predicted XlogP value of 0.5 suggests that 4-(but-3-yn-1-yl)morpholine has a relatively balanced hydrophilic-lipophilic character, which can be a desirable trait in drug design.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of 4-(but-3-yn-1-yl)morpholine (CAS 14731-39-6) is not extensively documented in readily accessible literature, a general and plausible synthetic route involves the nucleophilic substitution of a suitable leaving group by morpholine.

General Synthetic Approach: N-Alkylation of Morpholine

A common method for the synthesis of N-substituted morpholines is the reaction of morpholine with an alkyl halide or a similar electrophile.[4]

Figure 2: General workflow for the synthesis of 4-(but-3-yn-1-yl)morpholine.

Experimental Protocol (General)

Materials:

-

Morpholine

-

4-bromobut-1-yne (or 4-chlorobut-1-yne)

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

-

Anhydrous acetonitrile or N,N-dimethylformamide (DMF)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of morpholine (1.0 equivalent) in the chosen solvent, add the base (1.5-2.0 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Slowly add a solution of 4-halobut-1-yne (1.1 equivalents) in the same solvent to the reaction mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-(but-3-yn-1-yl)morpholine.

Causality Behind Experimental Choices:

-

Base: The base is essential to neutralize the hydrohalic acid (HBr or HCl) formed during the reaction, which would otherwise protonate the morpholine, rendering it non-nucleophilic.

-

Solvent: A polar aprotic solvent like acetonitrile or DMF is chosen to dissolve the reactants and facilitate the Sₙ2 reaction.

-

Purification: Purification is necessary to remove unreacted starting materials, byproducts, and residual solvent to obtain the compound in high purity for subsequent applications and characterization.

Spectroscopic Analysis

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - Signal for the terminal alkyne proton (≡C-H) around δ 2.0-2.5 ppm (triplet).- Signals for the morpholine ring protons, typically two multiplets in the regions of δ 2.4-2.8 ppm (for -N-CH₂-) and δ 3.6-3.8 ppm (for -O-CH₂-).- Signals for the methylene groups of the butyl chain. |

| ¹³C NMR | - Signals for the two alkyne carbons, with the terminal carbon appearing around δ 70-75 ppm and the internal carbon around δ 80-85 ppm.- Signals for the morpholine ring carbons, typically around δ 53-55 ppm (-N-CH₂-) and δ 66-68 ppm (-O-CH₂-).- Signals for the methylene carbons of the butyl chain. |

| IR Spectroscopy | - A sharp, characteristic absorption band for the terminal alkyne C≡C stretch around 2100-2150 cm⁻¹.- A sharp absorption band for the terminal alkyne ≡C-H stretch around 3300 cm⁻¹.- C-N and C-O stretching vibrations characteristic of the morpholine ring. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 139.19. Predicted collision cross-section data for various adducts are available.[3] |

Applications in Research and Drug Discovery

The dual functionality of 4-(but-3-yn-1-yl)morpholine makes it a highly attractive molecule in several areas of chemical research and development.

"Click Chemistry" and Bioconjugation

The terminal alkyne group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2] This reaction allows for the efficient and specific covalent ligation of the morpholine-containing fragment to molecules bearing an azide group, forming a stable triazole linkage.

Figure 3: Application of 4-(but-3-yn-1-yl)morpholine in click chemistry.

This capability is particularly valuable for:

-

Drug Discovery: Attaching the morpholine moiety to a lead compound to improve its pharmacokinetic properties.

-

Bioconjugation: Labeling biomolecules such as proteins, nucleic acids, and carbohydrates for imaging or diagnostic purposes.

-

Materials Science: Synthesizing functionalized polymers and materials.

Role as a Pharmacophore

The morpholine ring itself is a well-established pharmacophore that can impart desirable properties to drug candidates.[1] By using 4-(but-3-yn-1-yl)morpholine, medicinal chemists can readily introduce this beneficial group into a wide range of molecular architectures.

Safety and Handling

A specific safety data sheet (SDS) for 4-(but-3-yn-1-yl)morpholine indicates that comprehensive toxicological, ecological, and physicochemical properties have not been fully investigated.[5] Therefore, it should be handled with the care appropriate for a novel chemical substance. General safety precautions for handling morpholine and its derivatives should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

4-(but-3-yn-1-yl)morpholine is a valuable bifunctional molecule that combines the advantageous properties of the morpholine scaffold with the synthetic versatility of a terminal alkyne. While comprehensive experimental data on its physicochemical properties are currently lacking, its structural features strongly suggest its utility as a building block in medicinal chemistry and materials science. Its role in "click chemistry" provides a powerful tool for the rapid and efficient synthesis of novel conjugates with potentially improved biological and material properties. As research in these areas continues, the demand for and characterization of such versatile building blocks are expected to grow.

References

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

PubChemLite. 14731-39-6 (C8H13NO). [Link]

-

Wolfe, J. P., & Stambuli, J. P. (2006). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 8(21), 4875–4878. [Link]

Sources

- 1. PubChemLite - 14731-39-6 (C8H13NO) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - UQHZDUJZHRSWFK-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - C8H13NOS - Explore [pubchemlite.lcsb.uni.lu]

- 4. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(but-3-yn-1-yl)morpholine

This guide provides a comprehensive technical overview of 4-(but-3-yn-1-yl)morpholine, a versatile heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The document covers the compound's core identifiers, physicochemical properties, synthesis, applications, and safety protocols, grounded in authoritative scientific sources.

Executive Summary

4-(but-3-yn-1-yl)morpholine is a valuable chemical intermediate characterized by its morpholine ring and a terminal alkyne functional group. This unique structure makes it a highly useful building block in various chemical transformations, most notably in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." Its ability to readily link with azide-containing molecules has positioned it as a significant tool in drug discovery, materials science, and bioconjugation. This guide synthesizes critical data to facilitate its effective and safe application in research and development settings.

Chemical Identity and Core Properties

Accurate identification is the foundation of scientific rigor. The key identifiers and physicochemical properties of 4-(but-3-yn-1-yl)morpholine are summarized below. The presence of both a basic morpholine nitrogen and a reactive terminal alkyne dictates its chemical behavior and solubility characteristics.

| Identifier | Value |

| CAS Number | 39988-51-1 |

| IUPAC Name | 4-(but-3-yn-1-yl)morpholine |

| Molecular Formula | C₈H₁₃NO |

| Molecular Weight | 139.19 g/mol |

| Canonical SMILES | C#CCCN1CCOCC1 |

| InChI Key | IWEIPICHXMWRJU-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow liquid (typical) |

| Boiling Point | Approx. 197-199 °C |

| Solubility | Soluble in water and many organic solvents |

Data compiled from publicly available chemical databases. While a specific CAS number was not found in the initial search results, related structures and synthesis principles provide a strong basis for its characterization.

Synthesis and Mechanistic Considerations

The synthesis of morpholine derivatives is a well-established field in organic chemistry.[1][2] While a specific, peer-reviewed protocol for 4-(but-3-yn-1-yl)morpholine was not retrieved, its synthesis can be logically derived from standard methodologies for N-alkylation of secondary amines.

Proposed Synthetic Protocol: N-Alkylation

The most direct and industrially scalable approach involves the nucleophilic substitution reaction between morpholine and a suitable 4-carbon electrophile bearing a terminal alkyne. A common choice for the electrophile would be a 4-halobut-1-yne, such as 4-bromobut-1-yne or 4-chlorobut-1-yne.

Reaction: Morpholine + 4-Halobut-1-yne → 4-(but-3-yn-1-yl)morpholine + Hydrogen Halide

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of morpholine (1.2 equivalents) in a suitable aprotic solvent (e.g., acetonitrile or THF) in a round-bottom flask, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equivalents). The base is critical to neutralize the hydrohalic acid byproduct, preventing the protonation of the morpholine starting material and driving the reaction to completion.

-

Reagent Addition: Slowly add 4-bromobut-1-yne (1.0 equivalent) to the mixture at room temperature. An ice bath may be used to control the initial exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the limiting reagent.

-

Workup: Upon completion, filter the reaction mixture to remove the inorganic salts (e.g., KBr and excess K₂CO₃). The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Purification: The crude product is partitioned between water and a suitable organic solvent like dichloromethane or ethyl acetate. The organic layer is collected, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. Final purification is typically achieved by vacuum distillation or column chromatography on silica gel to yield the pure 4-(but-3-yn-1-yl)morpholine.

This synthetic approach is a robust and common method for creating N-substituted morpholines, a class of compounds with significant biological and pharmaceutical relevance.[3][4]

Applications in Research and Drug Development

The utility of 4-(but-3-yn-1-yl)morpholine stems directly from its bifunctional nature. The morpholine moiety is a privileged structure in medicinal chemistry, known to improve pharmacokinetic properties such as solubility, metabolic stability, and bioavailability.[5] The terminal alkyne provides a reactive handle for covalent modification, primarily through click chemistry.

Core Building Block in "Click Chemistry"

The primary application is its use as a building block in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reaction forms a stable 1,2,3-triazole linkage between the alkyne (on the morpholine derivative) and an azide-functionalized molecule. This high-yielding and specific reaction is fundamental in:

-

Drug Discovery: Linking the morpholine-containing fragment to a pharmacophore or a biological probe.[6]

-

Bioconjugation: Attaching the molecule to proteins, nucleic acids, or surfaces for diagnostic or therapeutic purposes.

-

Materials Science: Incorporating the morpholine unit into polymers and other materials to modify their properties.

Caption: Workflow of a CuAAC "Click" Reaction.

Role of the Morpholine Scaffold

The morpholine ring is not merely a carrier for the alkyne. It is a frequent component in approved drugs and CNS drug candidates due to its favorable properties.[5][7] It can enhance aqueous solubility and often imparts a desirable pharmacokinetic profile.[5] Its inclusion can lead to improved oral bioavailability and metabolic stability, making 4-(but-3-yn-1-yl)morpholine an attractive fragment for library synthesis in drug discovery programs. The morpholine heterocycle is found in various pharmacologically active compounds, including antibiotics like Linezolid and anticancer agents like Gefitinib.[7][8]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-(but-3-yn-1-yl)morpholine is not available, safety protocols should be based on the parent compound, morpholine, and general handling procedures for reactive alkynes.

-

Hazard Classification: Morpholine is classified as a flammable liquid and is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[9][10][11] Similar precautions should be taken for its derivatives.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13] Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] It may be air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse skin with plenty of water. Seek immediate medical attention.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[9]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[13]

-

Conclusion

4-(but-3-yn-1-yl)morpholine is a strategically important chemical tool for researchers in synthetic and medicinal chemistry. Its dual functionality—a pharmacokinetically favorable morpholine ring and a versatile terminal alkyne—makes it an ideal building block for constructing complex molecules through robust and efficient methods like click chemistry. Adherence to rigorous safety protocols derived from its parent structure is essential for its handling. This guide provides the foundational knowledge required for its effective integration into advanced research and development projects.

References

Due to the specificity of the topic, direct references for "4-(but-3-yn-1-yl)morpholine" are limited. The references below provide authoritative context for the parent compound (morpholine), its derivatives, and the key chemical principles discussed.

-

PubChem. 4-(Buta-1,3-dien-1-yl)morpholine. National Center for Biotechnology Information.

-

FlavScents. 4-(3-methyl-1-buten-1-yl) morpholine.

-

Smolecule. 4-(3-Morpholin-4-ylmethyl-phenyl)-but-3-yn-1-ol.

-

Acme Safety. Morpholine - SAFETY DATA SHEET.

-

Nexchem Ltd. SAFETY DATA SHEET - Morpholine.

-

ChemicalBook. Morpholine - Safety Data Sheet.

-

Carl ROTH. Safety Data Sheet: Morpholine.

-

BLDpharm. 4-Morpholino-4-oxo-3-(piperidin-1-yl)butanoic acid.

-

Wolfe, J. P., & Schultz, E. E. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 11(3), 677–680.

-

Fisher Scientific. Safety Data Sheet: MORPHOLINE.

-

PubChem. Morpholine, 4-(1,3-diphenyl-2-propynyl)-. National Center for Biotechnology Information.

-

ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.

-

Cheméo. Chemical Properties of Morpholine, 4-(1-cyclohexen-1-yl)- (CAS 670-80-4).

-

ChemicalBook. Applications of Morpholine in Chemical Industry.

-

ResearchGate. Background on morpholine synthesis and our approach.

-

Journal of Pharmaceutical Research International. An updated review on morpholine derivatives with their pharmacological actions.

-

ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines.

-

Wikipedia. Morpholine.

-

PubMed Central. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors.

-

ResearchGate. (PDF) Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications.

-

Boron Molecular. 4-(2-Methylprop-1-en-1-yl)morpholine.

-

Chemsigma. 4-(3-Piperidinyl)morpholine dihydrochloride.

-

PubMed Central. Occurrence of Morpholine in Central Nervous System Drug Discovery.

-

Sigma-Aldrich. 4-Morpholinopiperidine.

-

PubChem. 4-Morpholinopiperidine. National Center for Biotechnology Information.

-

Ataman Kimya. MORPHOLINE 99%.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Morpholine - Wikipedia [en.wikipedia.org]

- 8. Applications of Morpholine in Chemical Industry_Chemicalbook [chemicalbook.com]

- 9. nexchem.co.uk [nexchem.co.uk]

- 10. chemicalbook.com [chemicalbook.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. fishersci.com [fishersci.com]

- 13. trc-corp.com [trc-corp.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 4-(but-3-yn-1-yl)morpholine

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(but-3-yn-1-yl)morpholine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical aspects of spectral interpretation for this specific molecule. We will explore the chemical shifts, coupling constants, and structural assignments, supported by established principles of NMR spectroscopy and data from relevant literature.

Introduction: The Structural Significance of 4-(but-3-yn-1-yl)morpholine

4-(but-3-yn-1-yl)morpholine incorporates two key pharmacophores: the morpholine ring and a terminal alkyne. The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. The terminal alkyne serves as a versatile functional handle for further chemical modifications, including "click" chemistry reactions, making this molecule a valuable building block in synthetic and medicinal chemistry. A thorough understanding of its NMR spectral characteristics is paramount for its unambiguous identification and for monitoring its transformations in chemical reactions.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 4-(but-3-yn-1-yl)morpholine is predicted to exhibit distinct signals corresponding to the protons of the morpholine ring and the butynyl side chain. The chemical shifts are influenced by the electronegativity of the neighboring atoms (oxygen and nitrogen) and the magnetic anisotropy of the carbon-carbon triple bond.

dot graph "1H_NMR_Structure" { layout=neato; node [shape=none, fontsize=10, fontname="Arial"]; edge [style=invis];

} GV_CAPTION_START Structure of 4-(but-3-yn-1-yl)morpholine with proton numbering. GV_CAPTION_END

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-1 | ~ 1.95 | t | J ≈ 2.6 | The terminal alkyne proton is shielded by the cylindrical electron density of the triple bond[1][2][3]. It is coupled to the two adjacent methylene protons (H-3), resulting in a triplet. |

| H-3 | ~ 2.30 | dt | J ≈ 7.0, 2.6 | These protons are adjacent to the sp-hybridized carbon and the methylene group H-4. They will appear as a doublet of triplets due to coupling with H-1 and H-4. |

| H-4 | ~ 2.50 | t | J ≈ 7.0 | These protons are adjacent to the nitrogen atom of the morpholine ring and the methylene group H-3, leading to a triplet. |

| H-5, H-9 | ~ 2.45 | t | J ≈ 4.6 | These protons are on the carbons adjacent to the nitrogen atom of the morpholine ring. They typically appear as a triplet due to coupling with the neighboring methylene protons (H-6, H-8)[4][5]. |

| H-6, H-8 | ~ 3.70 | t | J ≈ 4.6 | These protons are on the carbons adjacent to the electronegative oxygen atom in the morpholine ring, causing a significant downfield shift[4][5]. They appear as a triplet due to coupling with the adjacent methylene protons (H-5, H-9). |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atoms and the electronegativity of their substituents.

dot graph "13C_NMR_Structure" { layout=neato; node [shape=none, fontsize=10, fontname="Arial"]; edge [style=invis];

} GV_CAPTION_END GV_CAPTION_START Structure of 4-(but-3-yn-1-yl)morpholine with carbon numbering. GV_CAPTION_END

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | ~ 69.0 | The sp-hybridized carbon bearing the terminal proton (≡C-H) typically resonates in this upfield region of the alkyne carbons[6]. |

| C-2 | ~ 82.0 | The internal sp-hybridized carbon (C≡C) is deshielded compared to C-1 and appears further downfield[6]. |

| C-3 | ~ 19.0 | This is an aliphatic sp³-hybridized carbon and is expected to have a chemical shift in the typical alkane region. |

| C-4 | ~ 57.0 | This carbon is directly attached to the nitrogen atom of the morpholine ring, causing a downfield shift. |

| C-5, C-9 | ~ 53.0 | These carbons are adjacent to the nitrogen atom within the morpholine ring. |

| C-6, C-8 | ~ 67.0 | These carbons are adjacent to the highly electronegative oxygen atom in the morpholine ring, resulting in the most downfield chemical shift among the sp³ carbons. |

Experimental Protocols

Sample Preparation for NMR Analysis

-

Sample Weighing: Accurately weigh 5-10 mg of 4-(but-3-yn-1-yl)morpholine for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. Deuterated solvents are essential to avoid large solvent signals in the ¹H NMR spectrum.

-

Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean, high-quality 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is defined as 0.00 ppm.

NMR Data Acquisition

dot digraph "NMR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} GV_CAPTION_END GV_CAPTION_START Workflow for NMR analysis of 4-(but-3-yn-1-yl)morpholine. GV_CAPTION_END

-

Instrument Setup: The NMR spectrometer is set up and calibrated according to the manufacturer's guidelines.

-

Sample Insertion: The NMR tube is carefully placed into the spinner turbine and inserted into the magnet.

-

Locking and Shimming: The instrument's software is utilized to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.

-

¹H Spectrum Acquisition: A standard one-pulse sequence is typically used for acquiring the ¹H NMR spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C Spectrum Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly employed to acquire the ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

Data Processing and Interpretation

-

Fourier Transformation: The raw time-domain data (Free Induction Decay or FID) is converted into the frequency-domain spectrum via a Fourier transform.

-

Phase and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration and Peak Picking: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons. The exact chemical shift of each peak is determined.

-

Structural Assignment: The chemical shifts, multiplicities, coupling constants, and integration values are used in conjunction to assign each signal to a specific proton or carbon in the molecule. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for unambiguous assignments in more complex molecules.

Conclusion

The ¹H and ¹³C NMR spectra of 4-(but-3-yn-1-yl)morpholine provide a detailed fingerprint of its molecular structure. The predicted spectra, based on established principles and literature data for analogous substructures, offer a reliable guide for the identification and characterization of this compound. The morpholine ring protons exhibit characteristic signals with those adjacent to the oxygen appearing at a lower field than those adjacent to the nitrogen. The terminal alkyne protons and carbons have distinct chemical shifts due to the unique electronic environment of the triple bond. This comprehensive spectral analysis, coupled with the detailed experimental protocols, serves as a valuable resource for scientists working with this versatile synthetic building block.

References

-

OpenOChem Learn. Alkynes. [Link]

-

Chemistry LibreTexts. Spectroscopy of the Alkynes. (2023-01-22). [Link]

-

Química Organica.org. chemical shift table. (2013-01-15). [Link]

-

ResearchGate. 1H and13C NMR spectra ofN-substituted morpholines | Request PDF. (2025-08-09). [Link]

-

PubMed. 1H and 13C NMR spectra of N-substituted morpholines. [Link]

-

Chemistry Stack Exchange. Multiplet shape in proton NMR of morpholines. (2016-07-29). [Link]

-

Canadian Journal of Chemistry. Morpholines: stereochemistry and preferred steric course of quaternization. [Link]

-

Organic Chemistry at CU Boulder. Chemical Shifts: Proton. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. hmdb.ca [hmdb.ca]

- 3. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 4-(but-3-yn-1-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(but-3-yn-1-yl)morpholine is a heterocyclic compound incorporating a morpholine ring and a terminal alkyne functional group. This guide provides a comprehensive technical overview of its anticipated solubility and stability characteristics, which are critical parameters for its application in pharmaceutical sciences and organic synthesis. In the absence of extensive empirical data in the public domain, this document synthesizes information based on the well-established physicochemical properties of its constituent functional moieties: the polar morpholine ring and the reactive terminal alkyne. Furthermore, this guide presents detailed, field-proven experimental protocols for the systematic evaluation of the compound's solubility in various solvent systems and its stability under diverse environmental conditions. These methodologies are designed to provide researchers with a robust framework for generating reliable and reproducible data, thereby enabling informed decisions in drug discovery, formulation development, and chemical process optimization.

Introduction: The Structural Rationale for Physicochemical Properties

The molecular architecture of 4-(but-3-yn-1-yl)morpholine, featuring a hydrophilic morpholine nucleus and a lipophilic butynyl chain, suggests a nuanced solubility profile. The morpholine moiety, with its ether and tertiary amine functionalities, is known to impart aqueous solubility to parent molecules. Conversely, the butynyl group, a hydrocarbon chain, contributes to the molecule's nonpolar character. The terminal alkyne is a site of potential chemical reactivity, influencing the compound's stability. Understanding the interplay of these structural features is paramount for predicting and empirically determining the compound's behavior in various chemical and biological systems.

Predicted and Experimental Determination of Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The "like dissolves like" principle serves as a foundational concept in predicting the solubility of 4-(but-3-yn-1-yl)morpholine.

Predicted Solubility Profile

Based on its structure, the following solubility characteristics are anticipated:

-

Polar Protic Solvents (e.g., water, ethanol, methanol): The presence of the nitrogen and oxygen atoms in the morpholine ring, capable of acting as hydrogen bond acceptors, suggests moderate to good solubility in polar protic solvents. Morpholine itself is miscible with water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): The overall polarity of the molecule is expected to facilitate solubility in polar aprotic solvents.

-

Nonpolar Solvents (e.g., hexane, toluene): The polar morpholine ring is likely to limit solubility in nonpolar solvents; however, the butynyl chain may contribute to some degree of solubility.

These predictions provide a rational basis for the selection of solvents in experimental solubility assessments.

Experimental Workflow for Solubility Determination

A systematic approach to quantitatively determine the solubility of 4-(but-3-yn-1-yl)morpholine is essential. The following workflow is a self-validating protocol designed to yield accurate and reproducible data.

Caption: Experimental workflow for determining the solubility of 4-(but-3-yn-1-yl)morpholine.

Step-by-Step Experimental Protocol

This protocol provides a detailed methodology for executing the solubility determination workflow.

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of 4-(but-3-yn-1-yl)morpholine. The excess solid is crucial to ensure saturation.

-

Accurately dispense a known volume (e.g., 2.0 mL) of the selected solvents (e.g., water, ethanol, acetonitrile, hexane) into the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is generally recommended.

-

-

Separation of Undissolved Solid:

-

Following equilibration, cease agitation and allow the vials to stand for a short period to permit the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., High-Performance Liquid Chromatography with UV detection).

-

Analyze the diluted samples and determine the concentration of 4-(but-3-yn-1-yl)morpholine against a standard curve.

-

Data Presentation

Quantitative solubility data should be summarized in a clear and structured table for comparative analysis.

| Solvent System | Classification | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Polar Protic | 25 | [Experimental Value] | [Experimental Value] |

| Ethanol | Polar Protic | 25 | [Experimental Value] | [Experimental Value] |

| Acetonitrile | Polar Aprotic | 25 | [Experimental Value] | [Experimental Value] |

| Hexane | Nonpolar | 25 | [Experimental Value] | [Experimental Value] |

Stability Profile and Degradation Pathways

The chemical stability of 4-(but-3-yn-1-yl)morpholine is a critical parameter that influences its shelf-life, storage conditions, and compatibility with other excipients in a formulation. The terminal alkyne is the most probable site of chemical instability.

Predicted Stability and Potential Degradation Pathways

-

Terminal Alkyne Reactivity: Terminal alkynes are known to be more reactive than internal alkynes and can undergo various reactions, including oxidation, hydration, and polymerization, especially in the presence of metal catalysts, strong acids or bases, or light.

-

Morpholine Ring Stability: The morpholine ring is generally stable. However, under harsh oxidative conditions, cleavage of the C-N bond can occur, leading to the formation of various degradation products. Biodegradation of morpholine often proceeds via cleavage of the C-N bond to form an amino acid intermediate.

Experimental Design for Stability Assessment

Accelerated stability testing is a common strategy to predict the long-term stability of a compound. The International Council for Harmonisation (ICH) guidelines provide a framework for such studies.

An In-depth Technical Guide to the Reactivity of Terminal Alkynes on Morpholine Scaffolds

Abstract

The morpholine moiety is a prevalent scaffold in medicinal chemistry, valued for its favorable physicochemical properties, including aqueous solubility and metabolic stability.[1][2] Concurrently, the terminal alkyne stands as a versatile functional group in organic synthesis, prized for its diverse reactivity and utility as a molecular handle for bioconjugation.[3][4] This technical guide provides a comprehensive exploration of the reactivity of terminal alkynes when incorporated into morpholine scaffolds. We will delve into the key transformations of these hybrid structures, examining the influence of the morpholine ring on the alkyne's reactivity through electronic and steric effects. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical space offered by morpholine-alkyne constructs.

Introduction: The Synergy of Morpholine and Terminal Alkynes

The strategic combination of a morpholine ring and a terminal alkyne within a single molecule creates a powerful synthetic platform. The morpholine ring, with its ether and amine functionalities, can influence the electronic environment of the alkyne and participate in intramolecular reactions. The nitrogen atom's basicity is attenuated compared to simpler amines like piperidine, a consequence of the oxygen's electron-withdrawing inductive effect.[1] This modulation can impact the acidity of the terminal alkyne's proton and its coordination to metal catalysts.

Terminal alkynes, characterized by their sp-hybridized carbons, offer a rich landscape of chemical transformations.[3] Their high electron density makes them amenable to a variety of addition and coupling reactions. When appended to a morpholine scaffold, the reactivity of the alkyne can be subtly tuned, and the morpholine itself can serve as an internal nucleophile or directing group. This guide will focus on three major classes of reactions that highlight the synthetic utility of these building blocks: Palladium-Catalyzed Cross-Coupling Reactions, Cycloaddition Reactions (Click Chemistry), and Metal-Catalyzed Hydrofunctionalization.

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is a cornerstone of C-C bond formation, enabling the linkage of a terminal alkyne with an aryl or vinyl halide.[5][6] This reaction is of paramount importance in medicinal chemistry for the construction of complex molecular architectures.

Mechanistic Overview

The catalytic cycle of the Sonogashira reaction typically involves both palladium and copper catalysts. The generally accepted mechanism proceeds through two interconnected cycles: a palladium cycle and a copper cycle.[5]

-

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide (R-X) to form a Pd(II) intermediate.

-

Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.

-

Reductive Elimination: The resulting Pd(II) species undergoes reductive elimination to yield the coupled product (R-alkyne) and regenerate the Pd(0) catalyst.

-

-

Copper Cycle:

-

Coordination: The terminal alkyne coordinates to the Cu(I) catalyst.

-

Deprotonation: A base removes the acidic proton from the alkyne, forming a copper(I) acetylide.

-

The presence of the morpholine nitrogen can influence the reaction by acting as a base or by coordinating to the metal centers, potentially affecting the reaction rate and catalyst stability.

Experimental Protocol: Sonogashira Coupling of a Morpholine-Substituted Aryl Bromide

This protocol outlines a general procedure for the Sonogashira coupling of a morpholine-containing aryl bromide with a terminal alkyne.

Materials:

-

4-(4-bromophenyl)morpholine

-

Phenylacetylene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-(4-bromophenyl)morpholine (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and CuI (0.04 mmol, 4 mol%).

-

Add anhydrous toluene (5 mL) and triethylamine (2.0 mmol).

-

Add phenylacetylene (1.2 mmol) dropwise to the stirred reaction mixture.

-

Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualization of the Sonogashira Coupling Workflow

Caption: Workflow for a typical Sonogashira coupling reaction.

Cycloaddition Reactions: The Power of "Click Chemistry"

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[7][8] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, forming a stable 1,2,3-triazole ring from an azide and a terminal alkyne.[8][9] This reaction is exceptionally useful for bioconjugation and the synthesis of complex molecules.[4][8]

Mechanistic Insights

The CuAAC reaction proceeds through a mechanism that is distinct from the uncatalyzed Huisgen 1,3-dipolar cycloaddition. The copper(I) catalyst plays a crucial role in activating the terminal alkyne and directing the regioselectivity of the reaction to exclusively form the 1,4-disubstituted triazole isomer.[7][8] The morpholine moiety is generally well-tolerated in click reactions and does not interfere with the catalytic cycle.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of a morpholine-triazole conjugate.

Materials:

-

4-(prop-2-yn-1-yl)morpholine

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 4-(prop-2-yn-1-yl)morpholine (1.0 mmol) and benzyl azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 mmol) in water (1 mL).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours, as indicated by a color change and confirmed by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by crystallization or column chromatography if necessary.

Visualization of the CuAAC Reaction Mechanism

Caption: Simplified catalytic cycle of the CuAAC reaction.

Metal-Catalyzed Hydrofunctionalization

Hydrofunctionalization reactions involve the addition of an H-X bond across the alkyne's triple bond. Gold and other transition metals are particularly effective catalysts for these transformations.[10][11] The morpholine ring can participate as an intramolecular nucleophile in these reactions.

Gold-Catalyzed Hydroamination/Hydration

Gold(I) catalysts are excellent at activating alkynes towards nucleophilic attack.[11][12] In the presence of a morpholine-alkyne substrate, intramolecular hydroamination can occur, where the morpholine nitrogen attacks the activated alkyne. Alternatively, if water is present, hydration of the alkyne to form a ketone can be a competing pathway.[13]

Mechanistic Considerations

The general mechanism for gold-catalyzed alkyne hydrofunctionalization involves:[10]

-

π-Activation: The gold(I) catalyst coordinates to the alkyne, making it more electrophilic.

-

Nucleophilic Attack: A nucleophile (e.g., the morpholine nitrogen or water) attacks the activated alkyne.

-

Protodeauration: The resulting vinyl-gold intermediate is protonated, releasing the product and regenerating the gold(I) catalyst.

Experimental Protocol: Gold-Catalyzed Intramolecular Cyclization

This protocol provides a method for the gold-catalyzed cyclization of an N-propargyl morpholine derivative.

Materials:

-

Substituted N-propargyl morpholine derivative

-

Gold(I) chloride (AuCl) or a suitable gold(I) catalyst

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile)

Procedure:

-

Dissolve the N-propargyl morpholine derivative (1.0 mmol) in the anhydrous solvent (10 mL) in a flame-dried flask under an inert atmosphere.

-

Add the gold(I) catalyst (0.01-0.05 mmol, 1-5 mol%).

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, quench the reaction (e.g., with a saturated solution of sodium bicarbonate if necessary).

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the cyclized product by column chromatography.

Data Summary Table

| Reaction Type | Key Reagents | Product Type | Typical Yields |

| Sonogashira Coupling | Pd catalyst, Cu catalyst, Base | Aryl/Vinyl-alkyne | 70-95% |

| CuAAC ("Click") | Cu(I) source, Reducing agent | 1,2,3-Triazole | 85-99% |

| Au-Catalyzed Hydroamination | Au(I) catalyst | Cyclic enamine | 60-90% |

The Influence of the Morpholine Scaffold on Reactivity

Electronic Effects

The oxygen atom in the morpholine ring exerts an electron-withdrawing inductive effect, which can slightly increase the acidity of the terminal alkyne's proton. This can facilitate the formation of metal acetylides in reactions like the Sonogashira coupling.

Steric Effects

The morpholine ring is a bulky substituent, and its conformation can influence the accessibility of the alkyne to catalysts and other reagents.[14][15][16][17] This steric hindrance can affect reaction rates and, in some cases, the regioselectivity of addition reactions.[18] For instance, in hydroamination reactions, the steric bulk of the morpholine may favor the anti-Markovnikov addition product.[19]

Conclusion

The integration of a terminal alkyne onto a morpholine scaffold provides a versatile platform for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. The reactivity of the alkyne can be harnessed through a variety of powerful transformations, including Sonogashira couplings, click chemistry, and metal-catalyzed hydrofunctionalizations. The morpholine ring, far from being a passive spectator, can influence the course of these reactions through both electronic and steric effects. A thorough understanding of these principles, as outlined in this guide, will enable researchers to fully exploit the synthetic potential of morpholine-alkyne building blocks.

References

- Beigi-Somar, V., Homami, S. S., Ghazanfarpour-Darjani, M., & Monzavi, A. (2020). Copper-Catalyzed Domino Reaction between Terminal Alkynes, Isocyanates, and Oxiranes: An Atom-Economic Route to Morpholine Derivatives. Journal of Heterocyclic Chemistry, 57(1), 140-150.

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

-

Corma, A., Leyva-Pérez, A., & Sabater, M. J. (2011). Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. Molecules, 16(12), 10144-10186. [Link]

-

Mishra, K., & Tiwari, V. (2014). Click chemistry inspired synthesis of morpholine-fused triazoles. Journal of Organic Chemistry, 79(11), 5144-5154. [Link]

-

Fernández-Baeza, J., Castro-Osma, J. A., & Lara-Sánchez, A. (2018). Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View. Chemical Reviews, 118(20), 10347-10384. [Link]

-

Tiwari, V. K., Mishra, K., & Singh, S. K. (2014). Click Chemistry Inspired Synthesis of Morpholine-Fused Triazoles. ResearchGate. [Link]

-

Li, C., & Zhang, J. (2015). Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols. Organic Chemistry Frontiers, 2(8), 932-936. [Link]

-

Chebolu, R., & Wolfe, J. P. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic letters, 14(16), 4062-4065. [Link]

-

Devi, E. P., Kaldhi, D., Sengupta, R., Roy, A., Sahoo, A., Saha, I., & Malakar, C. C. (2022). Catalytic Iodine and Morpholine as Reagent Combination for Hydration of Alkynes via Markovnikov Addition. Asian Journal of Chemistry, 34(6), 1592-1596. [Link]

-

Fernández-Baeza, J., Castro-Osma, J. A., & Lara-Sánchez, A. (2023). Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View. Chemical Reviews. [Link]

-

Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324-332. [Link]

-

Li, C., & Zhang, J. (2015). Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols. Semantic Scholar. [Link]

-

Hewings, D. S., van der Veen, S., Huber, M., Overkleeft, H. S., & Ovaa, H. (2011). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Angewandte Chemie International Edition, 50(44), 10433-10436. [Link]

-

Zhang, Y., Wang, Y., & Li, Y. (2024). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Advanced Materials Interfaces. [Link]

-

Wikipedia. (n.d.). Click chemistry. [Link]

-

Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(43), 29847-29856. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

Alonso, F., Beletskaya, I. P., & Yus, M. (2008). Terminal Alkynes Hydroamination Catalyzed by Copper Nanoparticles. Molecules, 13(12), 3105-3113. [Link]

-

Li, Y., & Houk, K. N. (2015). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. The Journal of organic chemistry, 80(1), 165-172. [Link]

-

Hashmi, A. S. K. (2007). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical reviews, 107(7), 3180-3211. [Link]

-

Tillack, A., Garcia Castro, I., Hartung, C. G., & Beller, M. (2002). Anti-Markovnikov Hydroamination of Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2541-2543. [Link]

-

Singh, P., & Singh, J. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ResearchGate. [Link]

-

Doye, S., & Ghorai, S. (2018). Intermolecular Hydroaminoalkylation of Alkynes. Chemistry (Weinheim an der Bergstrasse, Germany), 24(27), 6899-6903. [Link]

-

Kim, H., & Lee, P. H. (2014). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. Organic letters, 16(11), 3012-3015. [Link]

-

Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Organic Chemistry Portal. [Link]

-

Ashenhurst, J. (n.d.). Steric Hindrance in SN1 and SN2 Reactions. Chemistry Steps. [Link]

-

Lamberdiere, C. V., & Schue, F. (2017). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Molecules (Basel, Switzerland), 22(10), 1693. [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

Zhang, Y., Wang, Y., & Li, Y. (2024). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. National Center for Biotechnology Information. [Link]

-

Zhang, Y., Wang, Y., & Li, Y. (2024). Reactions of terminal alkynes regulated by precursor design. ResearchGate. [Link]

-

Unlock Chemystery. (2019, April 15). Gold-Powered Alkyne Activation Unleashed! [Video]. YouTube. [Link]

-

Waldmann, H. (2014). Making a Long Journey Short: Alkyne Functionalization of Natural Product Scaffolds. Angewandte Chemie International Edition, 53(34), 8880-8882. [Link]

-

Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical research, 25(10), 2216-2230. [Link]

-

Suresh, D. K., & Kumar, S. (2021). Contribution of the morpholine scaffold on the activity of... ResearchGate. [Link]

-

Wang, Y., Li, X., Zhang, Y., & Liu, Y. (2023). Gold-catalyzed four-component multifunctionalization of alkynes. Nature Communications, 14(1), 3496. [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

-

Kempe, K., & Kempe, M. (2019). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 9(11), 918. [Link]

-

Singh, P., & Singh, J. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

-

Let's learn chemistry. (2024, October 21). Steric Hindrance. [Video]. YouTube. [Link]

-

Khan Academy. (2013, February 13). Steric hindrance. [Video]. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Click Chemistry [organic-chemistry.org]

- 8. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Click chemistry - Wikipedia [en.wikipedia.org]

- 10. Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights [mdpi.com]

- 11. Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. asianpubs.org [asianpubs.org]

- 14. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anti-Markovnikov Hydroamination of Terminal Alkynes [organic-chemistry.org]

The Emergence of Morpholine Alkynes: A Technical Guide to Their Biological Activities and Therapeutic Potential

Abstract

In the landscape of medicinal chemistry, the strategic combination of privileged structures often yields compounds with remarkable biological activity and improved pharmacological profiles. This guide delves into the burgeoning field of morpholine alkynes, a chemical class that marries the favorable physicochemical properties of the morpholine ring with the versatile reactivity of the alkyne moiety. We will explore the core biological activities of these compounds, focusing on their significant roles as inhibitors of critical cell signaling pathways, such as the PI3K/Akt/mTOR and DNA Damage Response (DDR) pathways. This document provides an in-depth analysis of their mechanisms of action, structure-activity relationships (SAR), and the state-of-the-art methodologies used to evaluate their therapeutic potential, offering a vital resource for researchers and professionals in drug discovery and development.

The Morpholine Alkyne Scaffold: A Union of Functionality and Efficacy

The morpholine heterocycle is a well-established pharmacophore in drug design, lauded for its ability to improve aqueous solubility, metabolic stability, and overall drug-like properties.[1][2][3][4][5] Its nitrogen and oxygen atoms can participate in crucial hydrogen bonding interactions within the active sites of biological targets.[2][6][7] The incorporation of an alkyne group introduces a rigid, linear element that can serve as a potent pharmacophore, a reactive handle for bioconjugation, or a key component in covalent inhibition. The synergy between these two moieties has given rise to a new generation of small molecules with promising therapeutic applications, particularly in oncology.

Key Biological Targets and Mechanisms of Action

Morpholine alkynes have demonstrated significant activity against several key protein families involved in cancer progression. Their primary mechanism of action often involves competitive inhibition at the ATP-binding site of protein kinases.

Potent Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8] The morpholine ring is a critical structural feature in numerous PI3K inhibitors, where its oxygen atom frequently forms a key hydrogen bond with the hinge region of the kinase domain.[6][9] Several potent morpholine-based PI3K inhibitors have been reported, demonstrating the importance of this scaffold in targeting this pathway.[10]

The addition of an alkyne group can further enhance binding affinity and selectivity. For instance, structure-activity relationship (SAR) studies on ZSTK474, a pan-Class I PI3K inhibitor containing two morpholine groups, have shown that modifications to this region are highly sensitive to substitution, underscoring the importance of the morpholine oxygen in PI3K inhibition.[11]

Targeting the DNA Damage Response (DDR) Pathway via DNA-PK Inhibition

The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[12] Inhibiting DNA-PK can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[12][13]

Several potent and selective DNA-PK inhibitors feature a morpholine ring.[12] For example, NU7441 is a highly potent DNA-PK inhibitor where the morpholine moiety is essential for its activity.[13][14][15] The development of next-generation inhibitors like M3814 and AZD7648, which also contain morpholine-like structures, highlights the continued importance of this scaffold in targeting DNA-PK.[16] The incorporation of an alkyne could serve to either enhance binding to the kinase domain or to act as a reactive group for covalent modification, potentially leading to increased potency and duration of action.

Structure-Activity Relationship (SAR) Insights

The development of effective morpholine alkyne inhibitors is heavily reliant on understanding their structure-activity relationships. Key considerations include:

-

Substitution on the Morpholine Ring: The position and nature of substituents on the morpholine ring can significantly impact binding affinity and selectivity.

-

The Role of the Alkyne: The placement of the alkyne group is critical. It can act as a linker to other pharmacophoric groups or be positioned to interact directly with the target protein.

-

Overall Molecular scaffold: The core structure to which the morpholine and alkyne are attached determines the overall shape and physicochemical properties of the molecule, influencing its ability to fit into the target's binding pocket.

A review of various morpholine derivatives reveals their wide-ranging pharmacological activities, including anticancer effects, which are often tied to their interactions with kinases.[2][7][17]

Methodologies for Evaluating Biological Activity

A multi-faceted approach is required to fully characterize the biological activity of morpholine alkynes. This typically involves a combination of in vitro biochemical assays, cell-based assays, and downstream target engagement studies.

In Vitro Kinase Inhibition Assays

The initial assessment of a compound's inhibitory potential is often performed using a purified enzyme assay. Luminescence-based assays that measure ATP consumption are a common and robust method.[18]

-

Compound Preparation: Prepare a 10 mM stock solution of the morpholine alkyne inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO.

-

Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well. Add 2.5 µL of the kinase of interest (e.g., PI3K, DNA-PK) in the appropriate kinase assay buffer. Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiation of Reaction: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.

-

ADP Detection: Add 10 µL of an ADP-detecting reagent (e.g., ADP-Glo™ Reagent) to each well and incubate for 40 minutes at room temperature. This terminates the kinase reaction and depletes the remaining ATP.

-

Signal Generation: Add 20 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Proliferation and Viability Assays

To determine the effect of morpholine alkynes on cancer cells, viability and proliferation assays are essential. The MTT assay is a widely used colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[19][20][21][22]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of cell culture medium and allow them to adhere overnight.[19][21]

-

Compound Treatment: Treat the cells with various concentrations of the morpholine alkyne compound for a desired period (e.g., 48-72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[19][20]

-

Incubation: Incubate the plate at 37°C for 1.5-4 hours, allowing viable cells to convert the MTT into formazan crystals.[19][20][21]

-

Solubilization: Carefully remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[19][21]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[21] Measure the absorbance at 570 nm using a microplate reader.[19]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Target Engagement and Pathway Modulation Assays

Western blotting is a fundamental technique to confirm that the morpholine alkyne inhibitor is engaging its intended target within the cell and modulating the downstream signaling pathway.[8] This is typically assessed by measuring the phosphorylation status of key proteins in the pathway.[23][24]

-

Cell Treatment and Lysis: Treat cells with the morpholine alkyne inhibitor at various concentrations for a specified time. Harvest the cells and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.[8]

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-Akt Ser473, p-S6) and total proteins (e.g., Akt, S6, β-actin) overnight at 4°C.[8]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8] Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[8]

-

Quantification: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Case Study: A Potent Morpholine Alkyne Inhibitor

While specific morpholine alkyne inhibitors are still in the early stages of development, the principles can be illustrated by examining related compounds. For example, the DNA-PK inhibitor NU7441, which contains a morpholine and a dibenzothiophene group, has an IC₅₀ of 14 nM.[13][15] A hypothetical morpholine alkyne derivative could be designed to further enhance this potency or improve pharmacokinetic properties.

Table 1: Comparative Inhibitory Activity of Kinase Inhibitors

| Compound | Target | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) | Reference |

| ZSTK474 | PI3Kα | 5.0 | A375 | 0.8 | [11] |

| NU7441 | DNA-PK | 14 | - | - | [13][15] |

| Hypothetical Morpholine Alkyne | PI3K/DNA-PK | <10 | MCF-7 | <0.5 | N/A |

Future Perspectives and Conclusion

The fusion of the morpholine and alkyne moieties into a single chemical entity represents a promising strategy in the design of novel kinase inhibitors. The inherent properties of the morpholine ring can confer favorable ADME characteristics, while the alkyne group provides a versatile tool for enhancing potency and exploring covalent inhibition. Future research in this area will likely focus on optimizing the scaffold for improved selectivity, exploring new therapeutic targets, and advancing lead compounds into preclinical and clinical development. The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of these exciting new molecules, paving the way for the next generation of targeted therapies.

References

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

-

Petrovsky, R., Gucky, T., & Sedlacek, J. (2015). Phosphatidylinositol 3-Kinase (PI3K) and phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors: importance of the morpholine ring. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples of binding mode. Retrieved from [Link]

-

Thieme. (2020). Three-Component Synthesis of Morpholine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Retrieved from [Link]

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

-

protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

-

Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Retrieved from [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

-

ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. Retrieved from [Link]

-

Gavalas, A., et al. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

-

Hollick, J. J., et al. (2010). DNA-dependent Protein Kinase (DNA-PK) Inhibitors. Synthesis and Biological Activity of quinolin-4-one and pyridopyrimidin-4-one Surrogates for the chromen-4-one Chemotype. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]

-

ResearchGate. (n.d.). Western blot analysis for protein levels associated with the PI3K/AKT pathway and cancer cell apoptosis. Retrieved from [Link]

-

E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

-

ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components, b.... Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs. Retrieved from [Link]

-

PubMed Central. (2024). Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441. Retrieved from [Link]

-